6-{[4-(4-Fluorophenyl)piperazino]methyl}-8-methoxy-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione
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Overview
Description
6-{[4-(4-Fluorophenyl)piperazino]methyl}-8-methoxy-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a combination of a fluorophenyl group, a piperazine ring, and a pyrroloquinoline core, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(4-Fluorophenyl)piperazino]methyl}-8-methoxy-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione typically involves multiple steps:
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Formation of the Pyrroloquinoline Core: : The initial step involves the construction of the pyrroloquinoline core through a cyclization reaction. This can be achieved using a precursor such as 4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione, which undergoes cyclization under acidic or basic conditions.
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Introduction of the Methoxy Group: : The methoxy group is introduced via a methylation reaction, often using methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃).
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Attachment of the Piperazine Ring: : The piperazine ring is attached through a nucleophilic substitution reaction. This involves reacting the intermediate compound with 4-(4-fluorophenyl)piperazine under suitable conditions, such as in the presence of a solvent like dimethylformamide (DMF) and a base like sodium hydride (NaH).
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Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can target the quinoline core, potentially converting it into a more saturated system.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or nucleophiles like sodium azide (NaN₃).
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Saturated quinoline derivatives.
Substitution: Various substituted analogs depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities or receptor binding.
Medicine
Medicinally, 6-{[4-(4-Fluorophenyl)piperazino]methyl}-8-methoxy-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione is explored for its potential therapeutic effects. It may exhibit activity against certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and piperazine ring are crucial for binding to these targets, while the pyrroloquinoline core may facilitate the compound’s overall stability and bioavailability. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 6-{[4-(4-Chlorophenyl)piperazino]methyl}-8-methoxy-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione
- 6-{[4-(4-Methylphenyl)piperazino]methyl}-8-methoxy-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione
Uniqueness
Compared to similar compounds, 6-{[4-(4-Fluorophenyl)piperazino]methyl}-8-methoxy-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties.
Properties
Molecular Formula |
C25H26FN3O3 |
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Molecular Weight |
435.5 g/mol |
IUPAC Name |
9-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-6-methoxy-11,11-dimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione |
InChI |
InChI=1S/C25H26FN3O3/c1-25(2)14-16(15-27-8-10-28(11-9-27)18-6-4-17(26)5-7-18)20-12-19(32-3)13-21-22(20)29(25)24(31)23(21)30/h4-7,12-14H,8-11,15H2,1-3H3 |
InChI Key |
NXITWVVIFBWLIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C2=C3N1C(=O)C(=O)C3=CC(=C2)OC)CN4CCN(CC4)C5=CC=C(C=C5)F)C |
Origin of Product |
United States |
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